4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and various substituents including bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzylamine with thiourea in the presence of a base such as sodium hydroxide.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Coupling Reaction: The brominated thiophene is then coupled with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can form various derivatives through coupling reactions with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include methoxy, ethoxy, or other substituted derivatives.
Oxidation Products: Oxidized forms of the thiophene or thiazole rings.
Reduction Products: Reduced forms of the compound, potentially altering the aromaticity of the rings.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry
In industry, the compound could be used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The exact mechanism of action for 4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The thiazole and thiophene rings could play a crucial role in binding to these targets, while the bromine and chlorine atoms might influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide
- 4-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 4-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide may exhibit unique properties due to the position of the chlorine atom on the benzyl group. This positional difference can significantly affect the compound’s electronic properties, reactivity, and potential biological activity.
Properties
IUPAC Name |
4-bromo-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS2/c16-10-6-13(21-8-10)14(20)19-15-18-7-12(22-15)5-9-2-1-3-11(17)4-9/h1-4,6-8H,5H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFYWYDDHDKANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.